molecular formula C13H26N2O2 B13534340 tert-Butyl (1-((methylamino)methyl)cyclohexyl)carbamate

tert-Butyl (1-((methylamino)methyl)cyclohexyl)carbamate

Cat. No.: B13534340
M. Wt: 242.36 g/mol
InChI Key: MGNJMHHCDFWXLZ-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate: is a chemical compound with the molecular formula C13H26N2O2. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butyl carbamate group, which provides stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production methods for tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from undergoing unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{1-[(methylamino)methyl]cyclohexyl}carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where protecting groups are essential .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[1-(methylaminomethyl)cyclohexyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(10-14-4)8-6-5-7-9-13/h14H,5-10H2,1-4H3,(H,15,16)

InChI Key

MGNJMHHCDFWXLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CNC

Origin of Product

United States

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